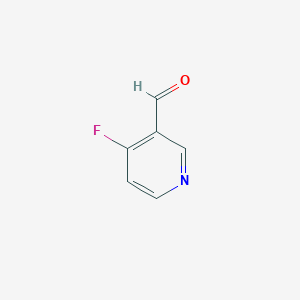

4-Fluoropyridine-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLWJSOFHBYFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660552 | |

| Record name | 4-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-32-3 | |

| Record name | 4-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Regioselective Fluorination of Pyridine (B92270) Rings

The selective incorporation of a fluorine atom onto a pyridine ring is a cornerstone of synthesizing fluorinated pyridine derivatives. Several methods have been developed to achieve this, ranging from classical reactions to modern transition-metal-catalyzed approaches.

The Balz-Schiemann reaction is a well-established method for introducing fluorine into aromatic systems. nih.govwikipedia.org This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). nih.govwikipedia.org For the synthesis of 4-fluoropyridine (B1266222), this process begins with the diazotization of 4-aminopyridine (B3432731) in the presence of fluoroboric acid (HBF4) to form 4-pyridyldiazonium tetrafluoroborate. nii.ac.jprsc.orgrsc.org Subsequent heating of this intermediate leads to the formation of 4-fluoropyridine, nitrogen gas, and boron trifluoride. wikipedia.org

While effective, the traditional Balz-Schiemann reaction can be hampered by the instability of 4-fluoropyridine, which is prone to polymerization and hydrolysis. nii.ac.jprsc.org Modifications to the workup procedure, such as neutralization at low temperatures and vacuum distillation, have been developed to improve the isolation and yield of the desired product. rsc.org Researchers have also explored the use of different counterions, such as hexafluorophosphates (PF6−) and hexafluoroantimonates (SbF6−), to potentially improve yields for certain substrates. wikipedia.org

| Starting Material | Reagents | Key Intermediate | Product | Reported Yield | Reference |

| 4-Aminopyridine | 1. HBF4, NaNO2; 2. Heat | 4-Pyridyldiazonium tetrafluoroborate | 4-Fluoropyridine | 22% | rsc.org |

| 4-Aminopyridine | 1. 42% aq. HBF4, NaNO2; 2. NaHCO3 | 4-Pyridyldiazonium tetrafluoroborate | 4-Fluoropyridine | 20% | nii.ac.jp |

Electrochemical fluorination offers an alternative route for the synthesis of fluorinated organic compounds. This method involves the electrolysis of a substrate in a suitable electrolyte, typically anhydrous hydrogen fluoride. While this technique has been applied to various pyridine derivatives, it often leads to extensive fluorination and saturation of the aromatic ring, yielding perfluoro-(N-fluoroalkylpiperidines). oup.comrsc.org The yields of these perfluorinated products can vary significantly depending on the position and number of alkyl substituents on the pyridine ring. rsc.org For instance, the electrochemical fluorination of pyridine itself results in a low yield (8%) of the corresponding perfluoropiperidine. rsc.org This method's tendency towards exhaustive fluorination makes it less suitable for the selective synthesis of monofluorinated pyridines like 4-fluoropyridine.

Nucleophilic aromatic substitution (SNA) presents a powerful strategy for introducing fluorine into electron-deficient aromatic rings like pyridine. nih.govepa.gov In this approach, a suitable leaving group on the pyridine ring is displaced by a fluoride anion. The reactivity of halopyridines in SNAr reactions is significantly influenced by the halogen, with fluoropyridines generally being more reactive than their chloro- or bromo- counterparts. nih.govacs.org This enhanced reactivity is attributed to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. stackexchange.com

For the synthesis of fluoropyridines, a common strategy involves the displacement of a nitro group. For example, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate by treatment with a fluoride source like cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This demonstrates the utility of the nitro group as an effective leaving group in the nucleophilic aromatic substitution on pyridine rings. nih.gov

| Substrate | Reagent | Product | Yield | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF in DMSO | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.gov |

| 3-Methoxy-2-nitropyridine | [18F]Fluoride | 3-Methoxy-2-[18F]fluoropyridine | 70-89% | epa.gov |

| 3-Methyl-2-nitropyridine | [18F]Fluoride | 3-Methyl-2-[18F]fluoropyridine | 70-89% | epa.gov |

In recent years, transition metal-catalyzed C-H bond activation has emerged as a step- and atom-economical strategy for the functionalization of heteroarenes. nih.govrsc.org These methods allow for the direct conversion of a C-H bond to a C-F bond, often with high regioselectivity controlled by a directing group. whiterose.ac.uk Various transition metals, including palladium and copper, have been employed in these transformations. nih.govnih.gov

For example, copper-catalyzed fluorination of benzoic acid derivatives has been achieved using a directing group strategy. nih.gov While direct C-H fluorination of pyridine at the 4-position to produce 4-fluoropyridine derivatives remains a developing area, the principles of directed C-H functionalization offer a promising avenue for future synthetic routes. whiterose.ac.uk The reactivity of C-H bonds ortho to a fluorine substituent is often enhanced, which can be exploited in subsequent functionalization steps. whiterose.ac.uk

Approaches to Pyridine Carbaldehyde Moiety Formation

The introduction of a carbaldehyde group onto the pyridine ring is the second critical step in the synthesis of 4-fluoropyridine-3-carbaldehyde. This can be accomplished through several well-established organic transformations.

Acylation reactions are a common method for introducing carbonyl groups into aromatic systems. However, direct Friedel-Crafts acylation of pyridine is generally not feasible due to the electron-deficient nature of the pyridine ring and the propensity for the nitrogen atom to coordinate with the Lewis acid catalyst. youtube.com To circumvent this, alternative strategies have been developed.

One approach involves the metalation of the pyridine ring with a strong base, followed by reaction with a suitable acylating agent. For instance, 2,6-difluoropyridine (B73466) can be lithiated with lithium diisopropylamide (LDA) and then formylated with dimethylformamide (DMF). youtube.com Another strategy involves the use of radical acylation reactions. kaist.ac.kr Acyl radicals, which can be generated from aldehydes, can add to pyridinium (B92312) salts to yield acylated pyridines. youtube.comkaist.ac.kr The regioselectivity of these radical acylations can often be controlled by the nature of the substituent on the pyridine nitrogen. kaist.ac.kr

For the specific synthesis of a 3-carbaldehyde on a 4-fluoropyridine scaffold, a multi-step sequence is typically required. This could involve the introduction of a precursor functional group at the 3-position, which can then be converted to the aldehyde. For example, a halogen at the 3-position could be converted to an aldehyde via a metal-catalyzed coupling reaction or a Grignard reaction followed by formylation. pipzine-chem.com

Multi-step Synthesis of this compound and Its Analogues

The construction of the this compound framework and its analogues often proceeds through multi-step sequences that utilize strategically substituted pyridine intermediates. These routes leverage halogenated precursors and isomeric fluoropyridines to achieve the desired substitution pattern.

Halogenated pyridine-carbaldehydes are versatile intermediates in the synthesis of more complex pyridine derivatives. The halogens act as handles for further functionalization, including dehalogenation or cross-coupling reactions.

One notable analogue, 2-Chloro-4-fluoropyridine-3-carbaldehyde , can be synthesized efficiently through a directed lithiation-formylation pathway. This method involves the regioselective deprotonation of 2-chloro-4-fluoropyridine (B1362352) at the 3-position using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting lithiated species with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

Reaction Scheme for 2-Chloro-4-fluoropyridine-3-carbaldehyde Synthesis:

Lithiation: 2-Chloro-4-fluoropyridine is treated with LDA in tetrahydrofuran (B95107) (THF) at temperatures between -23 to -15 °C to generate the 3-lithiated pyridine intermediate.

Formylation: DMF is added to the reaction mixture, which introduces the formyl (-CHO) group at the lithiated position.

Workup: The reaction is quenched with an aqueous solution of ammonium (B1175870) chloride to yield the final product, 2-Chloro-4-fluoropyridine-3-carbaldehyde.

Conversion of such chloro-substituted analogues to the corresponding dechlorinated structures is a known transformation. Catalytic hydrodechlorination, often employing palladium (Pd) catalysts and a hydrogen source like hydrogen gas (H₂) or formic acid (HCOOH), represents a viable method for selectively removing chlorine atoms from aromatic rings. mdpi.commdpi.com

Another relevant intermediate is 4-Bromo-2-fluoropyridine-3-carboxaldehyde . While this compound is a known building block, specific literature detailing its direct conversion to this compound is not prominent. Such a transformation would hypothetically require sequential or selective reductive dehalogenation to remove both the bromine at the 4-position and the fluorine at the 2-position, a complex undertaking.

Isomeric fluoropyridine carbaldehydes serve as important reference compounds and potential, albeit challenging, precursors. The synthesis of these isomers often follows distinct pathways tailored to their specific substitution patterns.

A synthetic route to a precursor for 3-Fluoropyridine-4-carbaldehyde involves the nucleophilic aromatic substitution (SNAr) on a nitropyridine. Specifically, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate by heating with a fluoride source like cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). nih.govscispace.comresearchgate.net The resulting ester can then be reduced to the corresponding aldehyde.

The direct derivatization of isomers like 3-Fluoropyridine-4-carbaldehyde or 5-Fluoropyridine-3-carbaldehyde into this compound would necessitate a skeletal rearrangement of the substituents on the pyridine ring. Such isomerizations are generally not facile and are not reported as a standard synthetic strategy in the reviewed literature. These compounds are typically synthesized independently and serve as structural analogues.

Reactivity and Mechanistic Investigations

Reactivity of the Aldehyde Group in 4-Fluoropyridine-3-carbaldehyde

The aldehyde group is a key site for a variety of chemical transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Addition Reaction Pathways

The carbonyl carbon in aldehydes and ketones is sp2 hybridized and forms a polar double bond with the more electronegative oxygen atom. This polarity renders the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated to form an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

In the context of this compound, the aldehyde group readily undergoes nucleophilic addition. Common carbon nucleophiles used in these reactions include Grignard reagents and acetylides. youtube.com For instance, the reaction with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol. youtube.comyoutube.com Similarly, the addition of an acetylide ion results in the formation of a propargyl alcohol derivative. youtube.com

The stereochemistry of these reactions is noteworthy. If the two groups attached to the carbonyl carbon are different, the addition of a nucleophile creates a new chiral center. libretexts.org The attack can occur from either face of the trigonal planar carbonyl group, potentially leading to a racemic mixture of enantiomers. libretexts.org

Alkynol Reactions and Related Condensation Processes

The aldehyde functionality of this compound is a key participant in condensation reactions. A notable example is the reaction with 1,3-diketones in the presence of a base, which can lead to the formation of 2-indolyl phenols through a domino alkyne insertion/aldol reaction/aromatization cascade. rsc.org

Furthermore, condensation reactions with primary amines, such as 4-amino-3,5-dimethyl-1,2,4-triazole, can lead to the formation of stable hemiaminals or Schiff bases, depending on the reaction conditions. mdpi.com The stability of the resulting hemiaminals can be influenced by the solvent and the substitution pattern of the aldehyde. mdpi.com For example, reactions with 3- and 4-pyridinecarboxaldehyde (B46228) have been shown to yield more stable hemiaminals in solution compared to the 2-pyridine derivative. mdpi.com

Pyridine (B92270) Ring Reactivity and the Influence of Fluorine Substitution

The pyridine ring, an electron-deficient aromatic system, is further influenced by the presence of the strongly electronegative fluorine atom.

Impact of Fluorine and Other Halogen Substituents on Electronic Properties and Reactivity

The introduction of a fluorine atom to a pyridine ring has a significant impact on its electronic structure and reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can enhance the electrophilicity of the pyridine ring. acs.orginnospk.com This increased electrophilicity makes fluoropyridines more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to their non-fluorinated or chloro-substituted counterparts. acs.orgnih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.orgnih.gov

The position of the fluorine substituent is crucial. In perfluoropyridine, the system is highly electrophilic and undergoes substitution reactions in a predictable manner. researchgate.net The presence of multiple fluorine atoms can further stabilize the ring, leading to increased thermal stability and resistance to addition reactions. nih.govacs.org Computational studies have shown that fluorination affects the ring angles and bond lengths within the pyridine ring. deepdyve.com Specifically, the ring angle at the point of fluorination is enlarged, and adjacent C-N bonds are shortened more significantly than C-C bonds. deepdyve.com

The electronic effects of fluorine also manifest in the molecular electrostatic potential and frontier molecular orbitals of the pyridine ring. rsc.org The addition of fluorine atoms introduces new π-bonding and antibonding orbitals, a phenomenon termed "fluoromaticity," which can further stabilize the ring. nih.govacs.org

| Compound | Reactivity Comparison | Reference |

| 2-Fluoropyridine | 320 times faster reaction with NaOEt in EtOH compared to 2-chloropyridine. | acs.orgnih.gov |

| Perfluoropyridine | Highly electrophilic, predictable substitution pattern. | researchgate.net |

Regioselective Metallation and Lithiation Studies of Fluoropyridines and Implications for Reactivity Control

Deprotonative metallation is a powerful tool for the functionalization of pyridine rings. The regioselectivity of these reactions is highly dependent on the choice of base and the substitution pattern of the pyridine. researchgate.net For instance, the metallation of 3-chloro-6-fluoropyridazine (B1600465) using hindered lithium amides shows specific regioselectivity. researchgate.net

In the case of fluoropyridines, kinetic deprotonation at low temperatures can lead to regioselective functionalization. For example, starting from 4-chloro-3-fluoropyridine, kinetic deprotonation followed by reaction with DMF yields 2-formyl-4-chloro-3-fluoropyridine regioselectively. acs.org This demonstrates that the fluorine atom can direct the metallation to an adjacent position. The development of trans-metal-trapping procedures, using a mixture of a lithium amide base and a gallium-based trap, has also proven effective for the regioselective deprotonation of sensitive diazines. researchgate.net

Nucleophilic Dearomatization Reactions of Fluoropyridine Systems

Due to the resonance stabilization of the aromatic core, direct nucleophilic dearomatization of pyridines is challenging under mild conditions. acs.orgnih.gov However, the presence of activating groups, such as fluorine, can facilitate these reactions. Transition metal-catalyzed processes, particularly with copper catalysts, have been successful in achieving the dearomatization of pyridines. acs.orgnih.gov These reactions often involve the formation of an activated pyridine complex that then undergoes nucleophilic attack. acs.orgnih.gov

A one-pot rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. acs.org Additionally, chiral copper hydride complexes can catalyze the C-C bond-forming dearomatization of pyridines under mild conditions, leading to enantiomerically enriched 1,4-dihydropyridines, which can be subsequently reduced to piperidines. acs.orgnih.gov The dearomatization can also be achieved by employing silylboration strategies or by activating the pyridine through N-acylation, making it susceptible to attack by various nucleophiles. mdpi.comresearchgate.net

| Reaction Type | Catalyst/Reagent | Product | Reference |

| Dearomatization-Hydrogenation | Rhodium catalyst | all-cis-(multi)fluorinated piperidines | acs.org |

| Asymmetric 1,4-Dearomatization | Chiral copper hydride complex | enantiomerically enriched 1,4-dihydropyridines | acs.orgnih.gov |

| Nucleophilic Dearomatization | Silylboration or N-acylation | Dihydropyridines | mdpi.comresearchgate.net |

Asymmetric Catalysis and Stereochemical Aspects Involving Pyridine Carbaldehydes

Insights from the Soai Reaction: Asymmetric Autocatalysis and Amplification

The Soai reaction, the alkylation of pyrimidine-5-carbaldehyde (B119791) with diisopropylzinc (B128070), is a cornerstone of asymmetric autocatalysis, demonstrating remarkable chiral amplification. wikipedia.orgnih.gov In this reaction, the chiral product acts as a catalyst for its own formation, leading to a rapid increase in the enantiomeric excess (ee) of the product. wikipedia.org While initially discovered with pyrimidine-based aldehydes, the principles of the Soai reaction have been extended to pyridine-based systems. nih.govrsc.org

The reaction of pyridine-3-carbaldehyde with dialkylzinc reagents, in the presence of a chiral 1-(3-pyridyl)alkanol, results in the formation of the corresponding alkanol with the same configuration as the catalyst. rsc.org This demonstrates that pyridine carbaldehydes can participate in asymmetric autocatalytic processes. rsc.org However, the efficiency of chiral amplification in pyridine systems is generally lower than that observed with pyrimidine-5-carbaldehydes. nih.gov The inclusion of a scalemic product carbinol in the dialkylzinc alkylation of pyridine-3-carbaldehyde leads to the formation of a product that is not racemic but has a lower enantiomeric enrichment than the initial additive. nih.gov

Recent studies have shown that specific pyridine-3-carbaldehyde derivatives, such as 5-(trimethylsilylethynyl)pyridine-3-carbaldehyde, can exhibit asymmetry-amplifying autocatalysis in their reaction with diisopropylzinc. nih.gov This discovery opens up new avenues for exploring the structural requirements for efficient autocatalysis in pyridine-based systems. nih.gov The mechanism involves the formation of a tetrameric zinc alkoxide cluster that acts as the catalyst. nih.gov

Structural Contributions to Catalytic Behavior and Enantioselectivity in Pyridine-Based Systems

In pyridine-based systems, the formation of a tetrameric zinc alkoxide aggregate is crucial for catalytic activity. nih.gov This cluster functions as a catalyst by activating the substrate through a two-point binding mode and positioning a coordinated diisopropylzinc moiety for the alkyl group transfer. nih.gov The structure of this aggregate influences its solubility, conformation, and the accessibility of the substrate, thereby affecting the reaction's reactivity and selectivity. nih.gov

The substituents on the pyridine ring have a significant impact on the catalytic process. For example, an alkynyl substituent at the 5-position of pyridine-3-carbaldehyde has been shown to favorably tune the catalyst's solubility, aggregation, and conformation, while also modulating the substrate's reactivity and selectivity. nih.govacs.org The electronic properties of the substituents also play a role; electron-withdrawing groups can increase the electrophilicity of the aldehyde and influence the stability of the transition state. lumenlearning.comfiveable.me

| Structural Feature | Influence on Catalysis | Reference |

| Heteroaromatic Core | Participates in catalyst aggregation and substrate binding. | nih.govacs.org |

| Ring Substituents | Affect catalyst solubility, aggregation, conformation, and substrate reactivity. | nih.govacs.org |

| Alkyl Groups of Reagent | Play a role in catalyst aggregation and substrate binding. | nih.govacs.org |

| Aldehyde Position | Influences the geometry of the catalytic complex. | nih.gov |

Role of the Heteroaromatic Core and Substituent Electronic Effects on Reaction Kinetics and Selectivity

The nature of the heteroaromatic core is a primary factor influencing the kinetics and selectivity of the Soai reaction and related asymmetric catalytic processes. nih.govacs.org The Lewis basicity of the nitrogen atom in the pyridine ring is a key parameter. nih.gov The strength of the N-Zn binding events in the catalytic cycle is a predominant contributor to the rate of autocatalytic progression. nih.govacs.org Some N-Zn binding events can be inhibitory, and the lower Lewis basicity of the pyrimidine (B1678525) nitrogen compared to pyridine is thought to be a reason for the superior autocatalytic rates observed in pyrimidine systems. nih.gov

Substituents on the pyridine ring exert significant electronic effects that modulate the reaction's kinetics and selectivity. lumenlearning.comfiveable.me Electron-withdrawing groups, such as the fluorine atom in this compound, increase the electrophilicity of the aromatic ring. This enhanced electrophilicity can affect the rate of nucleophilic attack by the dialkylzinc reagent. lumenlearning.comfiveable.me The position of the substituent is also critical. For instance, in electrophilic aromatic substitution, electron-withdrawing groups generally act as deactivating groups and direct incoming electrophiles to the meta position. libretexts.org While the Soai reaction is a nucleophilic addition, the electronic perturbation of the ring by substituents still plays a crucial role in stabilizing or destabilizing the transition states, thereby influencing both the reaction rate and the enantioselectivity. nih.gov

Spectroscopic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organofluorine compounds. numberanalytics.com Both proton (¹H) and fluorine-19 (¹⁹F) NMR provide complementary information vital for confirming the identity and purity of 4-Fluoropyridine-3-carbaldehyde and for studying its behavior in chemical reactions.

Proton NMR (¹H NMR) Analysis of 4-Fluoropyridine (B1266222) and Derivatives

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the three protons on the pyridine (B92270) ring. The chemical shifts and coupling constants are influenced by the electronegativity of the fluorine atom and the electron-withdrawing nature of the aldehyde group.

In related pyridine aldehydes, such as pyridine-3-carboxaldehyde, the aldehyde proton typically appears as a singlet at around 10.1 ppm. researchgate.net The ring protons exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. For comparison, in 3-fluoropyridine, the proton at position 2 appears at approximately 8.3 ppm, the proton at position 6 at 8.4 ppm, and the proton at position 5 at around 7.4 ppm. chemicalbook.com The presence of the aldehyde group at the 3-position in this compound will further shift these signals. The proton adjacent to the aldehyde group (H-2) is expected to be shifted downfield. The coupling constants between the fluorine atom and the ring protons (J-coupling) provide valuable structural information.

Table 1: Representative ¹H NMR Data for Substituted Pyridines This table provides illustrative data from related compounds to infer the spectral characteristics of this compound.

| Compound | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine-3-carboxaldehyde | Aldehyde H | ~10.1 |

| Ring H | 7.4 - 9.0 | |

| 2-Fluoropyridine (B1216828) | H-6 | 8.23 |

| H-4 | 7.78 | |

| H-5 | 7.18 | |

| H-3 | 6.93 | |

| 3-Fluoropyridine-4-carboxylic acid | H-2 | ~8.9 |

| H-6 | ~8.7 |

Data compiled from publicly available spectral databases and literature. researchgate.netchemicalbook.comchemicalbook.com

The precise assignment of signals for this compound would require experimental data, but the analysis of related structures provides a strong predictive framework.

Fluorine NMR (¹⁹F NMR) for Reaction Monitoring, Regioselectivity, and Mechanistic Elucidation

¹⁹F NMR spectroscopy is a highly sensitive and powerful tool for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. numberanalytics.com It offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. numberanalytics.com

For this compound, the ¹⁹F NMR spectrum would show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom. This technique is particularly valuable for monitoring reactions in real-time. For instance, in nucleophilic aromatic substitution (SNAr) reactions where the fluorine atom is displaced, the disappearance of the signal for the starting material and the appearance of a new signal for the fluoride (B91410) ion or the fluorinated product can be tracked to determine reaction kinetics and completion. magritek.com

A study on an SNAr reaction of 1,2-difluoro-4-nitrobenzene with morpholine (B109124) demonstrated the utility of online ¹⁹F NMR monitoring. magritek.com The spectra clearly showed the decrease of the two distinct ¹⁹F signals of the starting material and the concurrent appearance of a new signal for the product, 4-(2-fluoro-4-nitrophenyl)morpholine, and the hydrofluoric acid byproduct. magritek.com This approach allows for a deep understanding of reaction mechanisms, including the identification of intermediates and the determination of regioselectivity in cases where multiple reaction pathways are possible. rsc.orgrsc.org The development of new ¹⁹F-centered NMR analysis techniques further enhances the ability to elucidate the structures of fluorinated molecules even in complex mixtures without the need for separation. rsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Investigations

FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. These techniques are essential for identifying functional groups and understanding intermolecular interactions.

In Situ FTIR Studies of Adsorption and Surface Interactions of Pyridine Carbaldehydes on Catalytic Surfaces

In situ FTIR spectroscopy is a powerful method for studying the interaction of molecules with catalytic surfaces under reaction conditions. nih.gov Research on the adsorption of pyridine-3-carbaldehyde (an isomer of the title compound) on titanium dioxide (TiO₂) and vanadium-titanium (B8517020) oxide (V-Ti-O) catalysts provides significant insights into the potential surface interactions of this compound. researchgate.net

In that study, it was found that pyridine-3-carbaldehyde interacts with both Lewis and Brønsted acid sites on the catalyst surfaces. researchgate.net This leads to the formation of several types of surface complexes:

A nitrogen-coordinated complex, where the lone pair of electrons on the pyridine nitrogen interacts with a Lewis acid site.

An s-bonded complex, formed through the oxygen atom of the aldehyde group.

A protonated complex at the ring nitrogen atom, indicating interaction with Brønsted acid sites. researchgate.net

The formation of these complexes is identified by shifts in the vibrational frequencies of the pyridine ring and the C=O stretching mode of the aldehyde group compared to the gas-phase spectrum. researchgate.net For example, the interaction of the aldehyde group with the surface leads to a low-frequency shift of the C=O stretching band. researchgate.net Such studies are crucial for understanding the mechanisms of catalytic reactions involving pyridine aldehydes, as the nature of the adsorption determines the subsequent reaction pathways.

Comprehensive Vibrational Assignments and Molecular Characteristics of Pyridine Carbaldehydes

The vibrational spectra of pyridine carbaldehydes are complex due to the coupling of various vibrational modes. Comprehensive analysis, often supported by quantum chemical calculations such as Density Functional Theory (DFT), is necessary for accurate vibrational assignments. bohrium.comresearchgate.net

Studies on isomers like picolinaldehyde, nicotinaldehyde (pyridine-3-carbaldehyde), and isonicotinaldehyde have provided detailed assignments for their fundamental vibrational modes. bohrium.comresearchgate.net The spectra are characterized by:

C-H stretching vibrations: Typically observed in the 3000-3100 cm⁻¹ region.

C=O stretching vibration: A strong band characteristic of the aldehyde group, usually found around 1700 cm⁻¹. Its position is sensitive to electronic effects and intermolecular interactions.

Pyridine ring stretching vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.

C-F stretching vibration: For this compound, a strong band corresponding to the C-F stretch is expected, typically in the 1200-1300 cm⁻¹ region.

In-plane and out-of-plane bending vibrations: Occurring at lower frequencies. bohrium.comcdnsciencepub.comcdnsciencepub.com

The substitution of a fluorine atom and an aldehyde group on the pyridine ring influences the vibrational frequencies. The electronegative fluorine atom can cause shifts in the ring breathing modes and other skeletal vibrations. rsc.org The complete assignment of the vibrational spectra of this compound would rely on a combination of experimental FTIR and Raman data and theoretical calculations to disentangle the complex vibrational modes. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for Pyridine and its Derivatives This table presents typical frequency ranges for key vibrational modes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aldehyde C-H Stretch | 2700 - 2900 (often two bands) |

| C=O Stretch | 1680 - 1720 |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1650 |

| C-F Stretch | 1200 - 1350 |

Data compiled from general spectroscopy resources and specific studies on pyridine derivatives. bohrium.comrsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Fluoropyridine Derivatives

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (like non-bonding n or bonding π orbitals) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectra of pyridine and its derivatives typically show multiple absorption bands corresponding to π → π* and n → π* transitions. bohrium.com The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is usually weaker and appears at a longer wavelength compared to the more intense π → π* transitions of the aromatic system. researchgate.net

For pyridine carbaldehydes, the electronic spectrum is influenced by both the pyridine ring and the carbonyl group chromophores. bohrium.com The introduction of a fluorine atom, as in this compound, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. Fluorination can affect the energies of the molecular orbitals involved in the electronic transitions. tsijournals.com Solvent polarity can also significantly impact the positions of the absorption bands, with n → π* transitions typically showing a blue shift (hypsochromic shift) and π → π* transitions showing a red shift (bathochromic shift) as solvent polarity increases. researchgate.net

Theoretical calculations using time-dependent density functional theory (TD-DFT) have been successfully employed to predict the electronic absorption spectra of pyridine aldehydes, showing good agreement with experimental data and helping to assign the observed electronic transitions. bohrium.comresearchgate.net This combined experimental and theoretical approach is essential for a thorough understanding of the electronic structure of this compound.

Advanced Spectroscopic Methods for Molecular Structure Determination with High Accuracy

The precise architecture of this compound, a molecule featuring a pyridine ring substituted with a fluorine atom and a carbaldehyde group, is determined through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Each technique provides unique insights into the molecular framework, and together they form a powerful tool for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region of the spectrum for this compound is expected to show three distinct signals corresponding to the protons on the pyridine ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the aldehyde group (typically around 190 ppm), the carbon atom bonded to the fluorine (which will show a large coupling constant, J_C-F), and the other carbons of the pyridine ring. The chemical shifts of the ring carbons are influenced by the electron-withdrawing nature of both the fluorine atom and the carbaldehyde group.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It provides a direct observation of the fluorine atom's environment. A single resonance is expected for the fluorine atom in this compound. The chemical shift and coupling to adjacent protons (if any) and carbons provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most characteristic absorption bands would be:

A strong, sharp peak around 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.

C-H stretching vibrations of the aromatic ring and the aldehyde group, typically appearing in the range of 2800-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring, which are expected in the 1400-1600 cm⁻¹ region.

A C-F stretching vibration, which is typically found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).

Interactive Data Table: Predicted Spectroscopic Data for this compound

The following table summarizes the predicted key spectroscopic data for this compound based on the analysis of related structures and spectroscopic principles.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aldehyde proton (CHO): ~9.5-10.5 ppm (singlet)Aromatic protons: ~7.5-9.0 ppm (multiplets) |

| ¹³C NMR | Carbonyl carbon (C=O): ~185-195 ppmAromatic carbons: ~110-160 ppm (C-F coupling expected) |

| ¹⁹F NMR | Single resonance, chemical shift dependent on solvent and standard |

| IR Spectroscopy | C=O stretch: ~1700-1730 cm⁻¹C-F stretch: ~1000-1400 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z = 125Key Fragments: [M-1]⁺, [M-29]⁺ |

X-ray Crystallography

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations offer a microscopic view of the distribution of electrons and the resulting molecular properties. These calculations are fundamental to understanding the stability, reactivity, and spectroscopic behavior of 4-Fluoropyridine-3-carbaldehyde.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridine (B92270) derivatives, providing accurate predictions of their geometries and electronic properties. niscair.res.inijesit.com While specific DFT studies on this compound are not extensively documented in publicly available literature, data from analogous substituted pyridines allow for a reliable extrapolation of its properties.

The geometry of this compound would be optimized using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), to find the lowest energy conformation. ijesit.com The presence of the fluorine atom and the carbaldehyde group on the pyridine ring significantly influences the bond lengths and angles. The electron-withdrawing nature of both substituents is expected to shorten the C-F and C-C(O)H bonds and affect the aromaticity of the pyridine ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.34 Å |

| C=O Bond Length | ~1.21 Å |

| C-C (ring) Bond Lengths | ~1.38 - 1.40 Å |

| C-N Bond Lengths | ~1.33 - 1.34 Å |

| C-C-F Bond Angle | ~119° |

| C-C=O Bond Angle | ~123° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netsemanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO is anticipated to be centered on the carbaldehyde group and the pyridine ring, reflecting its electrophilic character. The electron-withdrawing fluorine atom lowers the energy of both the HOMO and LUMO, but the effect is more pronounced on the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridine. This smaller gap suggests a higher reactivity, particularly towards nucleophilic attack.

The analysis of HOMO and LUMO energies helps in characterizing intramolecular charge transfer. In substituted pyridines, the nature and position of the substituent dictate the electronic transitions. For this compound, the primary electronic transition would likely involve a π → π* transition within the aromatic system, with a significant contribution from an n → π* transition involving the lone pair of the carbonyl oxygen.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -7.0 to -6.5 |

| LUMO | ~ -2.5 to -2.0 |

| HOMO-LUMO Gap | ~ 4.5 to 4.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transition states and intermediates that are often difficult to observe experimentally.

The presence of a fluorine atom on the pyridine ring significantly influences the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Theoretical studies on fluoropyridines have shown that the position of the fluorine atom and the nature of other substituents dictate the site of nucleophilic attack. In the case of this compound, the electron-withdrawing carbaldehyde group at the 3-position further activates the ring towards nucleophilic attack. Computational studies would predict that nucleophilic attack is most likely to occur at the C2 or C6 positions, which are ortho to the activating aldehyde group and para/ortho to the fluorine atom. The relative activation energies for the formation of different regioisomers can be calculated to predict the major product.

Stereoselectivity can also be investigated, particularly in reactions involving the chiral center that could be formed at the carbonyl carbon. Computational modeling can help in understanding the factors that control the stereochemical outcome of such reactions.

Copper-catalyzed reactions are widely used in organic synthesis, and computational studies have provided valuable insights into their mechanisms. While specific computational studies on copper-catalyzed reactions of this compound are scarce, general principles from studies on similar pyridine aldehydes can be applied. researchgate.netnih.gov

For instance, in a copper-catalyzed cross-coupling reaction, DFT calculations can be used to model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. The calculations can identify the rate-determining step and the structure of key intermediates, such as the Cu(I) and Cu(III) species involved. The role of ligands in stabilizing the copper center and influencing the reactivity and selectivity of the reaction can also be elucidated through these computational models. These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient catalysts.

Prediction of Molecular Characteristics and Reactivity Descriptors

Theoretical calculations allow for the detailed examination of a molecule's electronic structure, stability, and potential for specific applications. For this compound, these methods elucidate the influence of the electron-withdrawing fluorine atom and the aldehyde group on the pyridine ring.

The Molecular Electrostatic Potential (MEP) is a crucial descriptor that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

In this compound, the MEP map would be expected to show distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. The most negative potential is typically located around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, due to the high electronegativity of these atoms and the presence of lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atom of the aldehyde group and the carbon atoms bonded to the electronegative fluorine and nitrogen atoms are expected to be the most electron-poor sites.

Neutral Regions (Green): These areas represent regions of relatively neutral electrostatic potential.

The MEP map provides a visual representation of how the electronegative fluorine atom and the electron-withdrawing aldehyde group modulate the electronic landscape of the pyridine ring, highlighting the specific sites where the molecule is most likely to interact with other reagents.

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. jhuapl.edu Organic molecules, in particular, can exhibit large NLO responses due to their electronic structures. jhuapl.edu The key molecular property responsible for second-order NLO effects is the first hyperpolarizability (β). ru.nl

Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. For a molecule to have a significant hyperpolarizability, it typically requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer upon excitation by an external electric field, which is the origin of the NLO response.

Table 1: Key Concepts in NLO Calculations

| Parameter | Description | Significance |

|---|---|---|

| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Relates to the linear optical properties of a material. |

| First Hyperpolarizability (β) | A measure of the second-order, non-linear response of a molecule to an external electric field. | Determines the efficiency of second-harmonic generation and other second-order NLO phenomena. ru.nl |

| Second Hyperpolarizability (γ) | A measure of the third-order, non-linear response of a molecule. | Relates to third-harmonic generation and two-photon absorption. anu.edu.au |

| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge from a donor part to an acceptor part of a molecule upon excitation. | A primary mechanism giving rise to large hyperpolarizability in organic NLO materials. nih.gov |

Theoretical calculations can provide accurate estimates of various thermodynamic parameters, which are essential for understanding the stability and reactivity of a molecule. These parameters are typically calculated using frequency analysis after a geometry optimization.

Key thermodynamic parameters that can be calculated for this compound include:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the molecule's intrinsic stability.

Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is the ultimate indicator of a molecule's thermodynamic stability under standard conditions.

Entropy (S°): A measure of the randomness or disorder of the molecule.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the molecule by a certain amount at constant volume.

These calculations help in predicting the feasibility of synthetic routes and the stability of the final product under various conditions. For instance, a highly negative Gibbs free energy of formation would indicate a thermodynamically stable molecule.

Exploration of Substituent Effects, including the Ortho-Fluorine Effect, on Reactivity and Selectivity

The nature and position of substituents on an aromatic ring profoundly influence its reactivity and the selectivity of its reactions. researchgate.net In this compound, the fluorine atom at position 4 and the carbaldehyde group at position 3 exert significant electronic effects.

The aldehyde group is a meta-directing deactivator, withdrawing electron density from the pyridine ring through both inductive and resonance effects. The fluorine atom is also an inductively withdrawing group but can be a weak resonance donor. The interplay of these effects governs the molecule's reactivity.

A particularly relevant phenomenon is the ortho-fluorine effect . Research has shown that C-H bonds located ortho to a fluorine substituent on an aromatic ring exhibit enhanced reactivity towards metal-catalyzed C-H functionalization. acs.orgnih.gov This effect is attributed to the ability of the fluorine atom to stabilize transition states and intermediates through coordination or by increasing the acidity of the ortho C-H bond. acs.orgnih.gov

In the case of this compound, the fluorine atom is at position 4. The C-H bonds ortho to this fluorine are at positions 3 and 5.

The C-H bond at position 5 is ortho to the fluorine and could be activated towards certain reactions, such as directed metallation.

The position 3 is occupied by the aldehyde group. The C-H bond of the aldehyde itself is also influenced by the adjacent fluorine.

The presence of the fluorine atom can therefore direct the regioselectivity of further functionalization reactions, providing a synthetic handle to introduce new substituents at specific positions on the pyridine ring. nih.gov This ortho-directing capability is a powerful tool in organic synthesis for creating complex fluorinated aromatic compounds. acs.org

Table 2: Summary of Substituent Effects in this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Fluorine | 4 | Strong inductive withdrawal (-I), weak resonance donation (+R) | Deactivates the ring towards electrophilic substitution; activates ortho C-H bonds for specific functionalizations (ortho-fluorine effect). acs.orgnih.gov |

| Carbaldehyde | 3 | Strong inductive and resonance withdrawal (-I, -R) | Strongly deactivates the ring towards electrophilic substitution; acts as a meta-director. |

| Pyridine Nitrogen | 1 | Inductive withdrawal (-I) | Deactivates the ring compared to benzene; site of protonation and coordination to Lewis acids. |

Applications As a Key Building Block in Advanced Organic Synthesis

Scaffold for the Construction of Diverse Heterocyclic Compounds

The structural features of 4-fluoropyridine-3-carbaldehyde make it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The aldehyde functionality serves as a handle for various condensation and cyclization reactions, while the fluorinated pyridine (B92270) core often imparts desirable physicochemical properties to the final products.

Pyridine-carbaldehydes are well-established precursors for the synthesis of Schiff base ligands through condensation reactions with primary amines. These ligands, featuring an imine (-C=N-) linkage, can coordinate with various metal ions to form stable complexes. While specific examples detailing the use of this compound in this context are not extensively documented in publicly available literature, the general reactivity of pyridine aldehydes suggests its utility in forming such ligands. iosrjournals.org The resulting fluorinated Schiff base complexes could find applications in catalysis, leveraging the electronic effects of the fluorine atom to modulate the catalytic activity and selectivity of the metal center. nih.govrsc.org For instance, copper(II) complexes of Schiff bases derived from pyridine-2-carbaldehyde have been immobilized on magnetic nanoparticles and utilized as efficient catalysts in the synthesis of pyran derivatives. rsc.org

The general synthesis of Schiff base ligands from pyridine aldehydes is presented in the scheme below:

| Reactant 1 | Reactant 2 | Product |

| Pyridine-4-carbaldehyde | Primary Amine | Schiff Base Ligand |

This table illustrates the general reaction for the formation of Schiff base ligands from pyridine aldehydes.

This compound can serve as a precursor for the synthesis of bicyclic heterocycles, such as pyrazolo[3,4-b]pyridines. These fused heterocyclic systems are of significant interest due to their presence in various biologically active compounds. mdpi.com One common synthetic strategy involves the conversion of the aldehyde group to a nitrile, yielding 4-fluoropyridine-3-carbonitrile. This nitrile can then undergo cyclocondensation reactions. For example, the reaction of a substituted 2-chloro-3-cyanopyridine with hydrazine (B178648) can lead to the formation of a 3-aminopyrazolo[3,4-b]pyridine. cdnsciencepub.com

Alternatively, the aldehyde functionality itself can be utilized in the construction of the pyrazolopyridine core. The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the condensation of 5-aminopyrazoles with α,β-unsaturated ketones, which can be prepared from aldehydes. mdpi.com Another approach involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, which can also be synthesized from aldehyde precursors. mdpi.comnih.gov

A general synthetic scheme for pyrazolo[3,4-b]pyridines is outlined below:

| Starting Material | Reagent | Product |

| 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Pyrazolo[3,a]pyridine |

This table outlines common synthetic routes to the pyrazolo[3,4-b]pyridine scaffold.

Fluorinated piperidines are important structural motifs in medicinal chemistry. nih.gov this compound can be a precursor to these saturated heterocycles through the hydrogenation of the pyridine ring. nih.gov Additionally, the aldehyde group can be utilized in reductive amination reactions to introduce substituents and build the piperidine ring. nih.govresearchgate.net This process typically involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. Intramolecular versions of this reaction can be employed to construct the piperidine ring. nih.gov

| Synthetic Strategy | Starting Material | Product |

| Pyridine Hydrogenation | Fluoropyridine | Fluoropiperidine |

| Reductive Amination | Aldehyde and Amine | Substituted Piperidine |

This table summarizes key synthetic strategies for piperidine derivatives.

The β-carboline skeleton is a core structure in many natural products and pharmaceutically active compounds. The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, which involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgmdpi.combeilstein-journals.org

Given its aldehyde functionality, this compound is a potential substrate for the Pictet-Spengler reaction. The reaction with tryptamine would lead to the formation of a novel fluorinated tetrahydro-β-carboline derivative. The electron-withdrawing nature of the fluoropyridine ring could influence the reactivity and the conditions required for the cyclization step.

The general mechanism of the Pictet-Spengler reaction is as follows:

| Step | Description |

| 1 | Formation of a Schiff base from tryptamine and an aldehyde. |

| 2 | Acid-catalyzed intramolecular electrophilic substitution onto the indole (B1671886) ring. |

| 3 | Rearomatization to form the tetrahydro-β-carboline. |

This table describes the key steps in the Pictet-Spengler reaction for the synthesis of β-carbolines.

Role in the Synthesis of Complex Organic Molecules

Beyond its use as a scaffold for fundamental heterocyclic systems, this compound plays a crucial role as an intermediate in the synthesis of more complex and biologically relevant organic molecules. The introduction of a fluorinated pyridine moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Fluorinated pyridines, in particular, are considered privileged structures in drug discovery. nih.gov this compound serves as a key building block for introducing a fluorinated pyridine pharmacophore into a target molecule. lifechemicals.com

This compound can be used to synthesize a variety of fluorinated analogues of known bioactive molecules, allowing for the exploration of structure-activity relationships. researchgate.net The aldehyde group provides a versatile point of attachment for further chemical modifications, enabling the construction of diverse molecular architectures. For instance, it can undergo nucleophilic addition, oxidation to a carboxylic acid, or conversion to other functional groups, which can then be used in coupling reactions to build more complex structures. The resulting fluorinated compounds are valuable intermediates for medicinal chemistry research and drug discovery programs. nih.gov

Potential Applications in Material Science Research through Novel Molecule Construction

While direct applications of this compound in material science are not extensively documented in publicly available literature, the unique properties of the fluoropyridine scaffold suggest significant potential. The strategic placement of the fluorine atom and the reactive aldehyde group makes it a promising building block for the synthesis of novel organic materials with tailored electronic and optical properties.

The incorporation of fluorine into organic molecules can enhance properties such as thermal stability, oxidative resistance, and hydrophobicity. Furthermore, the strong electronegativity of fluorine can influence the electron distribution within a molecule, impacting its photophysical characteristics. For instance, related isomers like 3-Fluoropyridine-4-formaldehyde are considered valuable intermediates in the preparation of organic optoelectronic materials. The nitrogen and fluorine atoms can modify the electron cloud distribution, which in turn affects the optical and electrical properties of the resulting materials. This suggests that this compound could similarly be employed as a structural unit in the synthesis of materials for applications like organic light-emitting diodes (OLEDs) or organic solar cells.

The general reactivity of fluorinated pyridines, particularly their susceptibility to nucleophilic aromatic substitution (SNAr), allows for their incorporation into larger polymeric structures. Highly fluorinated pyridines, such as perfluoropyridine, are known to be reactive building blocks for fluoropolymers and fluorinated network materials, which are sought after for their enhanced stability and performance in demanding applications, including the aerospace industry. The aldehyde functionality of this compound provides a versatile handle for various chemical transformations, such as condensation and addition reactions, enabling the construction of complex and fine chemicals with unique structures. This dual reactivity—the potential for SNAr at the fluorinated ring and the synthetic versatility of the aldehyde group—positions this compound as a candidate for creating advanced materials.

Catalytic Transformations and Their Methodological Development Utilizing this compound and Related Scaffolds

Specific catalytic transformations utilizing this compound are not widely reported, but the reactivity of the pyridine carbaldehyde scaffold is well-established in various catalytic processes. This structural motif is a key participant in numerous synthetic methodologies, including the development of biologically active compounds and complex heterocyclic systems.

The aldehyde group on the pyridine ring is a versatile functional group for a range of catalytic reactions. For example, pyridine carbaldehydes are common starting materials in condensation reactions to form Schiff bases, such as thiosemicarbazones and semicarbazones. These reactions are fundamental in the synthesis of novel compounds with potential therapeutic applications, such as urease inhibitors. The synthesis of these derivatives often proceeds by reacting the substituted pyridine carboxaldehyde with a corresponding carbazide in the presence of a base.

Furthermore, pyridine carbaldehydes can undergo heterocyclization reactions. For instance, they can be condensed with isonitrosoacetophenone hydrazones, followed by aromatization, to form substituted 3-(pyridin-2-yl)-1,2,4-triazines or their corresponding 4-oxides. The success and yield of such transformations can be influenced by the nature and position of other substituents on the pyridine ring.

The development of novel catalytic methodologies often relies on the reactivity of scaffolds like pyridine aldehydes. For instance, the synthesis of a chlorinated derivative, 2-chloro-4-fluoropyridine-3-carbaldehyde, has been detailed in patent literature. This compound is synthesized by reacting 2-chloro-4-fluoropyridine (B1362352) with lithium diisopropylamide (LDA) followed by the addition of dimethylformamide (DMF). This intermediate is then used in subsequent reactions, demonstrating the utility of this substituted scaffold in building more complex molecules. The development of such synthetic routes is crucial for accessing novel chemical entities for various applications.

The broader field of bioorthogonal catalysis, which aims to perform selective chemical transformations within living systems, also highlights the importance of developing diverse catalyst scaffolds to expand the scope of these reactions. While not directly involving this compound, this area of research underscores the continuous effort to develop new catalytic systems and methodologies where versatile building blocks can play a crucial role.

Advanced Research on Derivatives and Analogues of 4 Fluoropyridine 3 Carbaldehyde

Structure-Reactivity and Structure-Property Relationships of Substituted Fluoropyridine Carbaldehydes

The deliberate incorporation of fluorine into pyridine (B92270) carbaldehydes significantly influences their chemical reactivity and physical properties. The high electronegativity and small size of the fluorine atom can alter the electronic landscape of the pyridine ring, impacting the reactivity of the carbaldehyde group. nih.gov This is a key consideration in the design of novel compounds with specific biological activities or material properties.

The position of the fluorine substituent on the pyridine ring is a critical determinant of the molecule's reactivity. For instance, in substituted 3,4-pyridynes, an electron-withdrawing substituent, such as a bromo or sulfamoyl group, can induce distortion in the aryne triple bond. This distortion governs the regioselectivity of nucleophilic attack, directing it to either the C3 or C4 position. nih.gov This principle of aryne distortion, driven by the inductive effects of substituents, allows for the controlled synthesis of specifically substituted pyridines that would otherwise be challenging to access. nih.gov

The relationship between a molecule's structure and its properties is a fundamental concept in medicinal chemistry and materials science. nih.govrsc.org By systematically modifying the structure of fluoropyridine carbaldehydes and their derivatives, researchers can fine-tune their properties. For example, the introduction of electron-donating groups can enhance fluorescence intensity in certain molecular frameworks, while electron-withdrawing groups may quench it. rsc.org These structure-property relationships are crucial for the rational design of new molecules with desired characteristics, such as enhanced biological activity, improved solubility, or specific photophysical behaviors. nih.govrsc.org

The study of structure-reactivity relationships also extends to the kinetic analysis of reactions involving these aldehydes. For example, the oxidation of substituted benzaldehydes has been shown to follow first-order kinetics, with the reaction rate being influenced by the nature and position of the substituents. researchgate.net Such studies provide valuable insights into the reaction mechanisms and the electronic effects of different functional groups. researchgate.net

Table 1: Influence of Substituents on the Properties of Aromatic Aldehydes

| Substituent Type | Effect on Reactivity/Property | Example | Reference |

| Electron-withdrawing | Can induce aryne distortion, directing nucleophilic attack. | Bromo, Sulfamoyl | nih.gov |

| Electron-donating | May enhance fluorescence intensity. | Methoxy, Dimethylamino | rsc.org |

| Electron-withdrawing | May lead to fluorescence quenching. | Nitro | rsc.org |

| General | Influences oxidation reaction kinetics. | Various p- and m-substituents | researchgate.net |

This table provides a generalized overview. Specific effects can vary based on the complete molecular structure.

Investigation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives and Their Synthetic Utility

A significant area of research has focused on the design and synthesis of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.govmdpi.com These compounds have shown promise as potent antibacterial agents, particularly against Gram-positive bacteria. nih.govmdpi.com The synthetic strategy often involves the modification of the oxazolidinone core, which is a key pharmacophore in several clinically used antibiotics.

In one study, a series of these derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that many of the synthesized compounds exhibited significant inhibitory effects against a range of drug-sensitive and drug-resistant bacterial strains. nih.gov Notably, one compound, designated as 7j, demonstrated an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov Further investigations revealed that these compounds could also inhibit the formation of bacterial biofilms, a key factor in chronic infections. nih.govmdpi.com

The synthetic utility of these derivatives is underscored by their potential to be developed into new drug candidates to combat the growing threat of antibiotic resistance. nih.govfrontiersin.orgnih.gov Molecular docking studies have been employed to predict the binding modes of these compounds with their biological targets, providing a rational basis for further structural optimization. nih.govmdpi.comfrontiersin.org The research also highlighted the favorable safety profile of these compounds, as confirmed by cytotoxicity experiments. nih.govmdpi.com

Table 2: Antibacterial Activity of a Selected 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivative

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Comparison to Linezolid | Reference |

| 7j | Gram-positive bacteria | 0.25 µg/mL | 8-fold stronger | nih.gov |

The synthesis of these complex molecules often involves multi-step procedures. For example, the synthesis of related 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been detailed, providing a roadmap for accessing this class of compounds. frontiersin.org These synthetic routes typically involve the construction of the oxazolidinone ring and its subsequent functionalization with the desired pyridine moiety.

Exploring the Scope of Pyridine-Carbaldehyde Analogues in Asymmetric Autocatalysis and Stereoselective Reactions

Pyridine-carbaldehyde analogues have emerged as pivotal molecules in the field of asymmetric autocatalysis, a fascinating phenomenon where a chiral product acts as a catalyst for its own formation. researchgate.netnih.govelsevierpure.com This process can lead to a significant amplification of a very small initial enantiomeric excess, a feature that has profound implications for understanding the origin of homochirality in nature. nih.gov

The Soai reaction, which involves the enantioselective addition of diisopropylzinc (B128070) to pyrimidine-5-carbaldehydes, is a classic example of asymmetric autocatalysis. nih.govelsevierpure.com In this reaction, the resulting chiral pyrimidyl alkanol serves as a highly efficient asymmetric autocatalyst, leading to a product with very high enantiomeric excess (>99.5% ee) from an initial ee as low as 0.00005%. nih.gov This remarkable amplification has been observed with various substituted pyrimidyl alkanols, as well as with 3-quinolyl alkanol and 5-carbamoyl-3-pyridyl alkanol. nih.gov

The scope of this reaction extends to its ability to be triggered by a wide range of chiral substances, including alcohols, amino acids, and even chiral inorganic crystals like quartz. nih.govelsevierpure.com This high sensitivity allows for the discrimination of very subtle chirality, such as that arising from isotopic substitution. nih.gov

Furthermore, pyridine-carbaldehyde analogues are valuable precursors in various stereoselective reactions beyond autocatalysis. The aldehyde group can be readily transformed into other functional groups, making these compounds versatile building blocks in organic synthesis. For example, pyridine-2-carbaldehyde can be converted into the drug pralidoxime (B1201516) and can react with amines to form Schiff bases, which are useful as bidentate ligands in coordination chemistry. wikipedia.org The regioselective functionalization of the pyridine ring, as discussed earlier, further expands the synthetic utility of these compounds in creating complex, stereochemically defined molecules. nih.govnih.gov

Emerging Research Directions and Future Challenges

Development of Novel, Highly Efficient, and Sustainable Synthetic Routes for 4-Fluoropyridine-3-carbaldehyde

The synthesis of specifically substituted fluoropyridines presents considerable challenges due to the electron-deficient nature of the pyridine (B92270) ring, which can complicate direct fluorination. nih.gov Current research is focused on developing more efficient and sustainable methods to access key intermediates and the target compound itself.

One promising strategy involves the nucleophilic aromatic substitution (SNA_r_) on activated pyridine rings. For instance, the synthesis of a related precursor, methyl 3-fluoropyridine-4-carboxylate, has been achieved by replacing a nitro group with a fluoride (B91410) anion using cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net This "nitropyridine pathway" demonstrates the viability of using a nitro group as a leaving group for fluorination. nih.govresearchgate.net A similar approach could be envisioned for synthesizing a precursor to this compound.

Another innovative approach involves the use of pyridine N-oxides. The fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature, a reaction that is significantly more challenging on the corresponding pyridine without the N-oxide. nih.gov This highlights a powerful strategy where the N-oxide activates the ring for nucleophilic attack, and the resulting fluorinated N-oxide can be subsequently reduced. nih.gov This method is particularly noteworthy as it offers a potential route to meta-fluorinated pyridines, which are often difficult to synthesize. nih.gov

Older methods, such as the Balz-Schiemann reaction on aminopyridines, have been used but often result in low yields and require handling of hazardous reagents like hydrofluoric acid (HF). nii.ac.jp The development of routes that avoid such harsh conditions is a key goal for sustainable synthesis.

Table 1: Comparison of Synthetic Strategies for Fluorinated Pyridine Derivatives

| Method | Precursor | Reagents | Key Features | Reported Yield | Reference |

| Nitropyridine Pathway | Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | Nucleophilic substitution of a nitro group; demonstrates good leaving group ability of -NO₂. | 38% | nih.govresearchgate.net |

| N-Oxide Activation | 3-Bromo-4-nitropyridine N-oxide | TBAF, DMSO | Fluorination at room temperature; activates the ring for meta-fluorination. | 37% | nih.gov |

| Balz-Schiemann Reaction | 4-Aminopyridine (B3432731) | HBF₄, NaNO₂ | Traditional method; unstable product under aqueous conditions. | 20% | nii.ac.jp |

| Electrochemical Fluorination | Pyridine | Et₃N·3HF, MeCN | Mild conditions; challenges with selectivity. | Not specified | researchgate.net |

Advanced Mechanistic Insights through Combined Experimental and Cutting-Edge Computational Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The synthesis of fluoropyridines is an area where combined experimental and computational studies can provide significant insights. For example, the differing reactivity of 3-bromo-4-nitropyridine versus its N-oxide derivative towards fluorinating agents is a prime candidate for mechanistic investigation. nih.gov Computational modeling, such as Density Functional Theory (DFT) calculations, can elucidate the transition states and reaction energy barriers, explaining why the N-oxide facilitates fluorination at the C3 position.

Expansion of Synthetic Applications in Novel Chemical Fields and Functional Material Development

The this compound scaffold is a versatile building block with significant potential for creating novel molecules with tailored functions. The aldehyde group serves as a synthetic handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and condensations to form Schiff bases, chalcones, or other heterocyclic systems. researchgate.net

In medicinal chemistry, fluorinated organic compounds are highly valued. nih.govresearchgate.net The introduction of a fluorine atom can enhance metabolic stability, improve membrane permeability, and alter the acidity of nearby functional groups, potentially leading to improved drug candidates. nih.govresearchgate.net The 4-fluoropyridine (B1266222) moiety could be incorporated into larger molecules to probe these effects, targeting areas such as central nervous system disorders or infectious diseases, where pyridine derivatives have shown utility. nih.gov

Beyond pharmaceuticals, there is growing interest in using highly functionalized heterocyclic compounds like 2,4,6-triarylpyridines as building blocks for advanced materials, metal-organic frameworks (MOFs), and supramolecular structures. rsc.org The unique electronic properties and potential for hydrogen bonding conferred by the fluoropyridine unit make this compound an attractive starting material for the synthesis of novel ligands and functional organic materials with applications in optics and electronics.